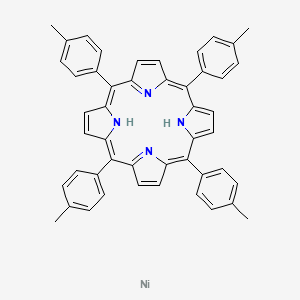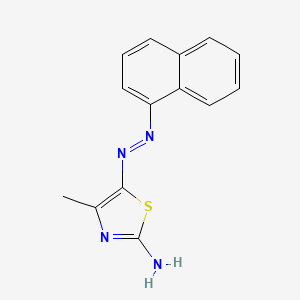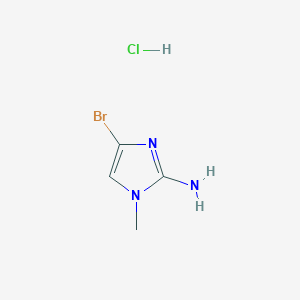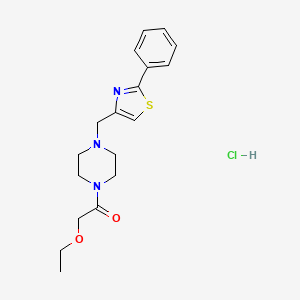
2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096333-56-9. It has a molecular weight of 251.09 .
Molecular Structure Analysis
The molecular structure of “2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid” can be represented by the InChI code: 1S/C12H18BNO4/c1-12(2,3)14-11(15)9-6-5-8(18-4)7-10(9)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) . This InChI code provides a standard way to encode the molecule’s structure using a textual string.Applications De Recherche Scientifique
Asymmetric Synthesis via tert-Butanesulfinamide
t-Bu-CBOMe: serves as a valuable reagent in asymmetric synthesis. Specifically, it acts as a tert-butanesulfinamide precursor. Chiral sulfinamides, including tert-butanesulfinamide, have become gold standards in stereoselective amine synthesis. Researchers have employed this compound to create structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, via sulfinimines. These heterocycles often mimic the structural motifs found in natural products and therapeutically relevant compounds .
Chiral Recognition Studies
In the realm of chiral recognition, t-Bu-CBOMe has been investigated. Researchers have explored its interactions with other chiral molecules, such as amino acids, quinine, and quinidine derivatives. These studies provide insights into molecular recognition and enantioselective processes .
Medicinal Chemistry
The compound’s unique structure makes it an interesting candidate for medicinal chemistry. Researchers have explored its potential as a building block for drug development. By modifying the boronic acid moiety, they aim to create novel pharmaceutical agents with improved properties .
Safety and Hazards
The safety data sheet for a similar compound, “5-(tert-Butylcarbamoyl)pyridine-3-boronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[2-(tert-butylcarbamoyl)-5-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)14-11(15)9-6-5-8(18-4)7-10(9)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRGUEMYOYTQRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)NC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B2382786.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-isopropoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2382790.png)
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2382793.png)
![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)





![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)
![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)

